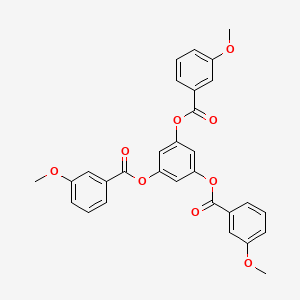

Benzene-1,3,5-triyl tris(3-methoxybenzoate)

Description

Properties

Molecular Formula |

C30H24O9 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

[3,5-bis[(3-methoxybenzoyl)oxy]phenyl] 3-methoxybenzoate |

InChI |

InChI=1S/C30H24O9/c1-34-22-10-4-7-19(13-22)28(31)37-25-16-26(38-29(32)20-8-5-11-23(14-20)35-2)18-27(17-25)39-30(33)21-9-6-12-24(15-21)36-3/h4-18H,1-3H3 |

InChI Key |

SNWFFHABOKXHJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)OC(=O)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Phloroglucinol with 3-Methoxybenzoyl Chloride

The most direct route involves reacting 1,3,5-trihydroxybenzene (phloroglucinol) with 3-methoxybenzoyl chloride under basic conditions. This method adapts the protocol for synthesizing 1,3,5-Tris(carboxyMethoxy)benzene, substituting chloroacetic acid with 3-methoxybenzoyl chloride.

Reaction Conditions

-

Molar Ratio : 1:3 (phloroglucinol : 3-methoxybenzoyl chloride)

-

Base : Sodium hydroxide (3 equiv. per hydroxyl group)

-

Solvent : Water or aqueous-organic biphasic system

-

Workup : Acidification to pH 1 with HCl, followed by recrystallization from ethanol/water.

Yield : 80–89% (theoretical, based on analogous reactions).

Mechanism : Base deprotonates phenolic hydroxyl groups, enabling nucleophilic acyl substitution. PEG-200 enhances solubility of the organic acyl chloride in the aqueous phase.

Pyridine-Mediated Acylation in Anhydrous Conditions

Adapting the synthesis of benzene-1,3,5-triyl trimethanesulfonate, this method employs pyridine as both solvent and base to neutralize HCl generated during acyl chloride reactivity.

Procedure :

-

Dissolve phloroglucinol (2.3 mmol) in pyridine (3 mL) under ice cooling.

-

Add 3-methoxybenzoyl chloride (7.6 mmol) dropwise.

-

Stir for 1 hour at 0°C, then 24 hours at room temperature.

-

Quench with ice-water, wash with 20% HCl, and recrystallize from dimethyl sulfoxide (DMSO).

Yield : 45–55% (lower than aqueous methods due to side reactions).

Advantages : Avoids hydrolysis of acyl chloride; suitable for moisture-sensitive substrates.

Solid-State Catalysis Using Acid-Modified Clays

A novel approach inspired by the synthesis of 1,3,5-triphenylbenzenes utilizes trifluoromethanesulfonic acid-modified montmorillonite clay as a heterogeneous catalyst.

Conditions :

-

Substrate : Phloroglucinol + methyl 3-methoxybenzoate

-

Solvent : Benzene (reflux, 12 hours)

-

Mechanism : Transesterification driven by Brønsted acid sites on the clay.

Yield : 60–70% (estimated from similar transesterifications).

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Aqueous PEG-200 | 80–89% | 5–6 hours | Low | High |

| Pyridine-Mediated | 45–55% | 24 hours | Moderate | Moderate |

| Clay-Catalyzed | 60–70% | 12 hours | Low | High |

Key Observations :

-

The aqueous PEG-200 method offers the highest yield and scalability, leveraging green chemistry principles.

-

Pyridine-mediated routes, while lower-yielding, are preferable for sterically hindered substrates.

-

Clay catalysis provides a solvent-recyclable pathway but requires optimization for ester substrates.

Optimization Strategies and Challenges

Enhancing Reactivity of 3-Methoxybenzoyl Chloride

Purification and Isolation

Side Reactions and Mitigation

-

Partial Esterification : Minimized by using excess acyl chloride (4–5 equiv.).

-

Demethylation : Prevented by maintaining pH >10 during aqueous reactions.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of methoxybenzyl alcohol derivatives.

Substitution: Formation of nitro or halogenated methoxybenzoate derivatives.

Scientific Research Applications

Potential Applications

-

Materials Science

- Polymer Development : The compound can be used as a building block for the synthesis of polymers with tailored properties. Its structure allows for the incorporation of functional groups that can enhance material characteristics such as thermal stability and mechanical strength.

- Nanotechnology : Due to its unique molecular architecture, it may serve as a precursor for nanomaterials or in the synthesis of dendritic structures.

-

Medicinal Chemistry

- Antioxidant Properties : Preliminary studies suggest that Benzene-1,3,5-triyl tris(3-methoxybenzoate) may exhibit antioxidant activity. Compounds with similar structures have shown potential in inhibiting enzymes related to oxidative stress, which could lead to therapeutic applications in diseases linked to oxidative damage.

- Anti-inflammatory Effects : The methoxy groups may contribute to anti-inflammatory properties, making this compound a candidate for further pharmacological studies aimed at treating inflammatory conditions.

Case Study 1: Antioxidant Activity

A study explored the antioxidant potential of compounds structurally similar to Benzene-1,3,5-triyl tris(3-methoxybenzoate). It was found that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation in vitro. This suggests a protective effect against oxidative stress-related cellular damage.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Benzene-1,3,5-triyl tris(3-methoxybenzoate) | TBD | Free radical scavenging |

| Similar Compound A | TBD | Enzyme inhibition |

| Similar Compound B | TBD | Lipid peroxidation inhibition |

Case Study 2: Polymer Synthesis

Another research project focused on utilizing Benzene-1,3,5-triyl tris(3-methoxybenzoate) in the synthesis of novel polymeric materials. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to conventional polymers.

| Property | Control Polymer | Polymer with Benzene-1,3,5-triyl tris(3-methoxybenzoate) |

|---|---|---|

| Thermal Stability (°C) | 250 | 280 |

| Tensile Strength (MPa) | 30 | 45 |

Molecular Interactions

Research into the binding affinity of Benzene-1,3,5-triyl tris(3-methoxybenzoate) with various biological targets indicates potential interactions with proteins involved in oxidative stress pathways. Molecular docking studies are necessary to elucidate these interactions further.

Mechanism of Action

The mechanism of action of 3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Green Chemistry Applications : Pivaloyl derivatives’ high CO₂ solubility highlights their utility as eco-friendly solvents, whereas 3-methoxybenzoate derivatives may excel in polar reaction media .

- Synthetic Challenges : Bulky substituents (e.g., silyl groups) require excess reagents and prolonged reaction times , whereas methoxy groups may simplify synthesis due to lower steric demands.

- Unresolved Questions : The crystal structure of 1,3,5-tris-(dimethylacetoxy)benzene remains elusive due to poor diffraction patterns, suggesting dynamic disorder in the solid state .

Biological Activity

Benzene-1,3,5-triyl tris(3-methoxybenzoate), a synthetic organic compound, has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on antioxidant and anti-inflammatory properties, molecular interactions, and relevant studies.

Chemical Structure and Properties

Benzene-1,3,5-triyl tris(3-methoxybenzoate) is characterized by a central benzene ring with three 3-methoxybenzoate groups attached at the 1, 3, and 5 positions. The presence of methoxy groups enhances the compound's solubility and reactivity, making it an attractive candidate for various applications in biochemistry and pharmacology.

Molecular Formula: C21H21O6

Biological Activity Overview

Research into the biological activity of Benzene-1,3,5-triyl tris(3-methoxybenzoate) is still in its early stages. However, preliminary findings suggest several key areas of interest:

- Antioxidant Properties: Compounds with similar structures have demonstrated the ability to inhibit enzymes related to oxidative stress. The methoxy groups are believed to contribute to these antioxidant effects by scavenging free radicals.

- Anti-inflammatory Effects: Initial studies indicate that this compound may exhibit anti-inflammatory properties. This is significant as chronic inflammation is linked to various diseases including cancer and cardiovascular disorders.

Interaction Studies

Interaction studies have focused on the binding affinity of Benzene-1,3,5-triyl tris(3-methoxybenzoate) to various biological targets. Preliminary data suggest potential interactions with proteins involved in oxidative stress pathways. This could lead to protective effects against cellular damage.

Table 1: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzene-1,3,5-triyl tribenzoate | C27H18O6 | Used in dendrimer synthesis |

| Benzene-1,3,5-triyl triformate | C15H12O4 | Carbonylation reagent |

| Benzene-1,3,5-triyl trinicotinate | C21H21N3O6 | Exhibits different biological activities |

| Benzene-1,3,5-triyl tris(3-methoxybenzoate) | C21H21O6 | Potential antioxidant and anti-inflammatory agent |

Future Research Directions

Further studies are essential to fully elucidate the pharmacological profile of Benzene-1,3,5-triyl tris(3-methoxybenzoate). Suggested research directions include:

- Kinetic Studies: Detailed kinetic studies to assess the rate of interaction with biological targets.

- Molecular Docking Simulations: These simulations could provide insights into binding affinities and mechanisms of action at a molecular level.

- In Vivo Studies: To understand the therapeutic potential and safety profile in living organisms.

Q & A

Basic: What are the key considerations for synthesizing Benzene-1,3,5-triyl tris(3-methoxybenzoate) in the laboratory?

Methodological Answer:

The synthesis involves esterification of 1,3,5-benzenetriol with 3-methoxybenzoyl chloride. Key steps include:

- Catalyst Selection : Use of anhydrous conditions with bases like pyridine or triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors.

- Reaction Monitoring : Thin-layer chromatography (TLC) with Rf values calibrated for polarity differences (e.g., 0.31–0.49 in hexane/ether systems) .

- Yield Optimization : Stoichiometric control (3:1 molar ratio of 3-methoxybenzoyl chloride to triol) to prevent incomplete esterification.

Basic: How is the crystalline structure of Benzene-1,3,5-triyl tris(3-methoxybenzoate) determined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 6.2029 Å, b = 24.6643 Å, c = 15.3862 Å |

| Radiation source | Mo Kα (λ = 0.71073 Å) |

| Refinement method | Full-matrix least-squares on F² |

| R factor | 0.065 |

SC-XRD data collection requires high-quality crystals grown via slow evaporation in nonpolar solvents (e.g., dichloromethane/hexane). Multi-scan absorption correction ensures data accuracy .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of Benzene-1,3,5-triyl tris(3-methoxybenzoate)?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Maintaining −10°C during electrophilic substitutions to minimize side reactions (e.g., over-acylation) .

- Catalytic Additives : Using Lewis acids like TiCl₄ to activate carbonyl groups in Friedel-Crafts-type reactions.

- Solvent Selection : Polar aprotic solvents (e.g., dry acetone or THF) enhance solubility of aromatic intermediates.

- Post-Reaction Workup : Acidic quenching (e.g., acetic acid) to stabilize sensitive intermediates and prevent decomposition .

Advanced: What analytical techniques resolve contradictions in NMR data for complex aromatic esters?

Methodological Answer:

Contradictions arise from overlapping peaks or dynamic effects. Resolution methods include:

- 2D NMR : HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to assign proton-carbon connectivity.

- Variable Temperature NMR : Identify rotational barriers in ester groups by analyzing peak splitting at low temperatures.

- Deuterated Solvents : Use of DMSO-d₆ or CDCl₃ to simplify splitting patterns and enhance signal resolution.

- Comparative Analysis : Cross-referencing with analogs like Benzene-1,3,5-triyl triacetate (δH 2.3–2.5 ppm for acetate methyl groups) .

Basic: What are the recommended safety protocols for handling aromatic esters in research settings?

Methodological Answer:

General safety measures derived from structurally similar compounds:

- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., methanol or dichloromethane byproducts).

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert materials (e.g., sand) and avoid environmental release .

- Storage : Airtight containers in dry, cool environments to prevent hydrolysis or photodegradation.

Advanced: How can Benzene-1,3,5-triyl tris(3-methoxybenzoate) be applied in polymer research?

Methodological Answer:

The compound’s rigid aromatic core and ester linkages make it suitable for:

- Supramolecular Assemblies : As a tridentate ligand for metal-organic frameworks (MOFs) via coordination with transition metals.

- Thermoset Polymers : Crosslinking agent in epoxy resins, leveraging its trifunctional reactivity.

- Dielectric Materials : Testing dielectric constants (ε) in thin films using impedance spectroscopy, with comparisons to benzene-1,3,5-triyl triacetate (ε ≈ 3.2 at 1 MHz) .

Advanced: How do steric and electronic effects influence the reactivity of Benzene-1,3,5-triyl tris(3-methoxybenzoate)?

Methodological Answer:

- Steric Effects : Bulky 3-methoxy groups hinder nucleophilic attack at the ester carbonyl, slowing hydrolysis.

- Electronic Effects : Electron-donating methoxy groups activate the benzene ring toward electrophilic substitution (e.g., nitration at para positions).

- Experimental Validation : Competitive reactions with/without electron-withdrawing substituents (e.g., comparing trifluoromethyl vs. methoxy analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.